Sodium trifluoroacetate
Overview
Description
Sodium trifluoroacetate is a chemical compound with the formula CF₃CO₂Na. It is the sodium salt of trifluoroacetic acid and appears as a white crystalline powder. This compound is known for its high solubility in water and various organic solvents, making it a versatile reagent in chemical synthesis .
Mechanism of Action
Target of Action
Sodium trifluoroacetate (TFA) is a chemical compound with a formula of CF3CO2Na . It is the sodium salt of trifluoroacetic acid . The primary target of TFA in mammals is the liver .
Mode of Action
TFA is a weak peroxisome proliferator in rats . Peroxisomes are small, membrane-bound organelles that contain enzymes involved in metabolic reactions, including the breakdown of fatty acids and the detoxification of harmful substances. The proliferation of peroxisomes can lead to changes in liver metabolism .
Biochemical Pathways
TFA affects the biochemical pathways related to liver metabolism. It can cause mild liver hypertrophy, which is an increase in the size of the liver due to the enlargement of its cells . This effect is likely due to the proliferation of peroxisomes, which can alter the metabolic activities of the liver .
Pharmacokinetics
TFA is highly water-soluble . Its solubility in water is 625 g/L . This property, along with its low octanol/water partition coefficient (log Pow = -2.1), indicates that it has no potential to bioaccumulate . These properties affect the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties, and thus its bioavailability.
Result of Action
Repeated oral doses of tfa have been shown to cause mild liver hypertrophy in rats .
Action Environment
TFA is a ubiquitous and highly mobile contaminant present in low concentrations in ocean and rainwater at most sampling sites, including remote areas and deep ocean waters . Environmental factors such as pH levels can influence the form in which TFA is present. At the pH levels of environmental media (pH ranges from approximately 4.0–8.5), trifluoroacetic acid is present as a salt, often as this compound . This can influence the compound’s action, efficacy, and stability in the environment.
Biochemical Analysis
Biochemical Properties
Sodium trifluoroacetate is a trifluoromethylating agent for compounds like aromatic halides, aldehydes, and ketones . The trifluoroacetate ion is an extremely weak base due to the electron-withdrawing effect of the three fluorine atoms adjacent to the carboxylate group .
Cellular Effects
The potential of trifluoroacetate to induce acute toxicity is very low. Oral repeated dose studies in rats have identified the liver as the target organ with mild liver hypertrophy as the lead effect .
Molecular Mechanism
This compound can be used as a trifluoromethylating agent in nucleophilic trifluoromethylation of aldehydes using copper(I) halide catalyst . It can also be used as a difluorocarbene precursor in gem-difluorocyclopropanation of different alkenes .
Temporal Effects in Laboratory Settings
In a study, trifluoroacetate did not affect body weight gain, food consumption, hematology, and clinical chemistry, but resulted in increased liver weights and hepatocellular hypertrophy .
Dosage Effects in Animal Models
In a 90-day oral study in Wistar rats, this compound was administered to male and female rats at 0, 160, 1600, and 16,000 ppm in diet .
Metabolic Pathways
It is known that trifluoroacetate reacts in equilibrium with hydronium cations to form trifluoroacetic acid .
Transport and Distribution
This compound is highly water-soluble and has been detected as a ubiquitous and highly mobile contaminant present in low concentrations in ocean and rainwater at most sampling sites .
Subcellular Localization
Due to its high water solubility, it is likely to be distributed throughout the cell .
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method for preparing sodium trifluoroacetate involves dissolving an equivalent amount of sodium carbonate in a 50% aqueous solution of trifluoroacetic acid. The solution is then filtered and evaporated under vacuum to avoid decomposition. The resulting solid is dried under vacuum at 100°C .
Industrial Production Methods: Industrial production of this compound typically follows similar procedures but on a larger scale. The process involves careful control of reaction conditions to ensure high purity and yield. The use of vacuum evaporation and drying is crucial to prevent the decomposition of the compound during production .
Chemical Reactions Analysis
Types of Reactions: Sodium trifluoroacetate is primarily used as a trifluoromethylating agent. It undergoes various types of reactions, including:
Nucleophilic Trifluoromethylation:
Difluorocarbene Precursor: this compound can act as a precursor for difluorocarbene, which is used in gem-difluorocyclopropanation of alkenes.
Oxidative Trifluoromethylthiolation:
Common Reagents and Conditions:
Copper(I) Halide Catalysts: Used in nucleophilic trifluoromethylation reactions.
Azobisisobutyronitrile (AIBN): Used as a catalyst in difluorocarbene precursor reactions.
Elemental Sulfur: Used in oxidative trifluoromethylthiolation reactions.
Major Products:
Trifluoromethylated Compounds: Products of nucleophilic trifluoromethylation.
Difluorocyclopropanes: Products of gem-difluorocyclopropanation.
Trifluoromethylthio-substituted Aromatic Compounds: Products of oxidative trifluoromethylthiolation.
Scientific Research Applications
Sodium trifluoroacetate has a wide range of applications in scientific research:
Comparison with Similar Compounds
Sodium Trichloroacetate: Similar in structure but contains chlorine atoms instead of fluorine.
Lithium Trifluoroacetate: Similar in function but uses lithium as the cation.
Potassium Trifluoroacetate: Similar in function but uses potassium as the cation.
Uniqueness: Sodium trifluoroacetate is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical properties such as high electronegativity and stability. This makes it particularly useful in reactions requiring strong electron-withdrawing groups .
Biological Activity
Sodium trifluoroacetate (NaTFA) is a fluorinated compound that has garnered attention in both biological and environmental research due to its unique properties and effects. This article provides a comprehensive overview of the biological activity of this compound, including its toxicity, mutagenicity, metabolic effects, and implications for aquatic ecosystems.
This compound is the sodium salt of trifluoroacetic acid (TFA), with the chemical formula . It is commonly used in organic synthesis and as a reagent in various chemical reactions.
Toxicity Studies
Aquatic Toxicity
this compound has been subjected to numerous toxicity tests on aquatic organisms. A significant study found that NaTFA did not exhibit acute toxicity to water fleas (Daphnia magna) and zebra fish (Danio rerio) at concentrations up to 1,200 mg/L. However, chronic exposure studies revealed a no-observed-effect concentration (NOEC) of 0.12 mg/L for the green algae Selenastrum capricornutum, indicating potential algal toxicity under certain conditions .
Table 1: Toxicity Summary of this compound
Organism | Test Type | Concentration (mg/L) | Observations |
---|---|---|---|
Daphnia magna | Acute Toxicity | 1200 | No observed effects |
Danio rerio | Acute Toxicity | 1200 | No observed effects |
Selenastrum capricornutum | Chronic Exposure | 0.12 | NOEC determined |
Lemna gibba | Duckweed Study | 300 | NOEC determined |
Mutagenicity
This compound has been evaluated for mutagenic potential using the Ames test with Salmonella typhimurium strains TA98 and TA100. Results consistently indicated that NaTFA is not mutagenic at concentrations up to 35.7 mg/mL, suggesting that it does not pose a significant genetic risk under the tested conditions .
Metabolic Effects
Research indicates that this compound influences metabolic pathways in liver tissues. In studies involving isolated perfused rat livers, NaTFA administration resulted in increased turnover of lactate and pyruvate, which is atypical for fluorinated compounds that generally inhibit metabolic processes .
Table 2: Enzyme Activity Changes in Liver Following NaTFA Treatment
Enzyme | Activity Change (%) |
---|---|
Pyruvate Kinase | -42 |
Phosphoglycerate Kinase | -10 |
Glycerol-Phosphate Dehydrogenase | -4 |
Malic Enzyme | +4 |
NADPH-Oxidase | +7 |
Case Studies
- Rosenberg and Wahlstrom (1971) : In this study, mice were administered varying doses of this compound. Histological examination revealed no significant necrosis in vital organs, although some liver changes such as cloudy swelling were noted at higher doses .
- Stier et al. (1972) : This research highlighted the unusual metabolic activation of lactate and pyruvate following NaTFA infusion into isolated rat livers, suggesting a unique interaction with metabolic pathways .
- Hanson et al. (2002) : Investigated the impact of TFA mixtures on aquatic macrophytes, concluding that while initial pigment concentration changes were observed, long-term effects were negligible at environmentally relevant concentrations .
Properties
CAS No. |
2923-18-4 |
---|---|
Molecular Formula |
C2HF3NaO2 |
Molecular Weight |
137.01 g/mol |
IUPAC Name |
sodium;2,2,2-trifluoroacetate |
InChI |
InChI=1S/C2HF3O2.Na/c3-2(4,5)1(6)7;/h(H,6,7); |
InChI Key |
UKXIHEBXRGRYQF-UHFFFAOYSA-N |
SMILES |
C(=O)(C(F)(F)F)[O-].[Na+] |
Isomeric SMILES |
C(=O)(C(F)(F)F)[O-].[Na+] |
Canonical SMILES |
C(=O)(C(F)(F)F)O.[Na] |
Key on ui other cas no. |
2923-18-4 |
Pictograms |
Acute Toxic; Irritant; Environmental Hazard |
Synonyms |
Sodium trifluoroacetate |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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